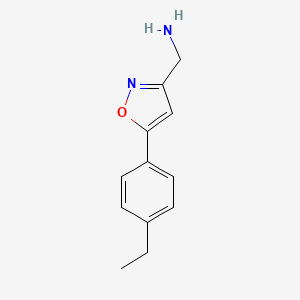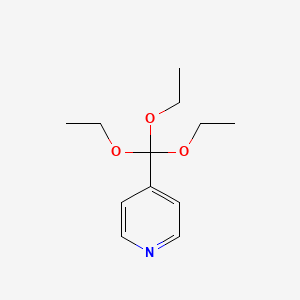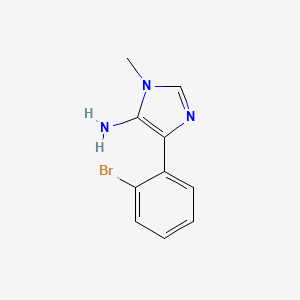
(4-Chloro-6-methylpyridin-3-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-6-methylpyridin-3-YL)methanamine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methylpyridin-3-YL)methanamine typically involves the chlorination of 6-methylpyridin-3-yl)methanamine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 4th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-6-methylpyridin-3-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-6-methylpyridin-3-YL)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Chloro-6-methylpyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Methylpyridin-3-yl)methanamine: Lacks the chlorine atom at the 4th position.
(4-Methylpyridin-3-yl)methanamine: Lacks the chlorine atom and has a methyl group at the 4th position instead of the 6th.
(6-Chloropyridin-3-yl)methanamine: Lacks the methyl group at the 6th position.
Uniqueness
(4-Chloro-6-methylpyridin-3-YL)methanamine is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C7H9ClN2 |
|---|---|
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
(4-chloro-6-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,3,9H2,1H3 |
InChI-Schlüssel |
RJSKJIXNPPEODQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



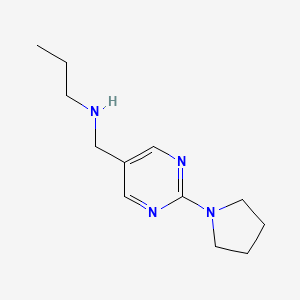


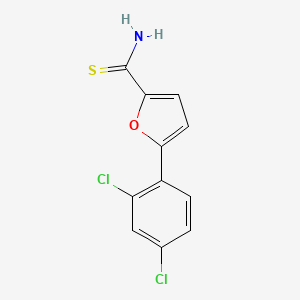
![7-Amino-3-cyclobutyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11813775.png)
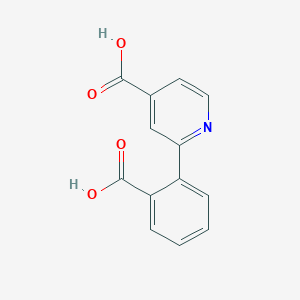
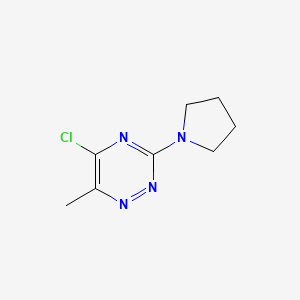
![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)

![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)
